2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid
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Overview
Description
2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid is a bicyclic organic compound with a carboxylic acid group. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.
Hydroxylation: The introduction of the hydroxyl group at the 2-position of the bicyclo[2.2.1]heptane ring.
Industrial Production Methods
Industrial production methods for 2-{2-hydroxybicyclo[22 the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
2-{2-hydroxybicyclo[2.2.1]heptan-3-yl}acetic acid: Similar structure but with the hydroxyl group at the 3-position.
2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.
Uniqueness
2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-9(12)4-6-1-2-7(9)3-6/h6-7,12H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGZHAOAAATSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901148 |
Source
|
Record name | NoName_222 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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